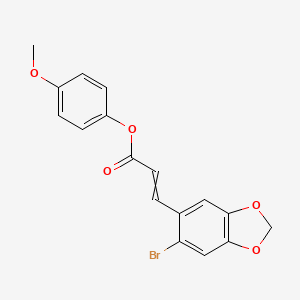
Diethyl (2-aminoethyl)phosphonate
Übersicht
Beschreibung
Diethyl (2-aminoethyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C—P) bond
Wissenschaftliche Forschungsanwendungen
Diethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Diethyl Aminoethylphosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . The antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M. tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that Diethyl Aminoethylphosphonate may interact with its targets by mimicking their natural substrates, thereby inhibiting their normal function.
Biochemical Pathways
For instance, they are synthesized by a pathway in which the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . Phosphonates also mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .
Pharmacokinetics
It is known that phosphonates present enhanced resistance towards hydrolysis , which suggests that Diethyl Aminoethylphosphonate may have good stability and bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl Aminoethylphosphonate. For instance, in the marine environment, the catabolism of 2-aminoethylphosphonate (2AEP), the most common biogenic marine aminophosphonate, is widespread and phosphate-insensitive This suggests that the action of Diethyl Aminoethylphosphonate may also be influenced by environmental phosphate levels
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Diethyl aminoethylphosphonate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . By acting as an antagonist of amino acids, diethyl aminoethylphosphonate can affect the physiological activity of cells .
Cellular Effects
The effects of diethyl aminoethylphosphonate on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, diethyl aminoethylphosphonate has been shown to inhibit the growth of certain bacterial cells by interfering with their amino acid metabolism . In plant cells, it can act as a growth regulator by modulating the activity of specific enzymes .
Molecular Mechanism
At the molecular level, diethyl aminoethylphosphonate exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . For example, diethyl aminoethylphosphonate can inhibit aminotransferases by binding to their active sites, preventing the conversion of amino acids . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl aminoethylphosphonate can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that diethyl aminoethylphosphonate can have lasting effects on cellular function, including changes in enzyme activity and gene expression . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of diethyl aminoethylphosphonate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as acting as a growth regulator or enzyme inhibitor . At high doses, diethyl aminoethylphosphonate can be toxic and cause adverse effects, such as liver damage or neurological symptoms . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Diethyl aminoethylphosphonate is involved in several metabolic pathways, including those related to amino acid metabolism and phosphonate degradation . This compound can interact with enzymes such as aminotransferases and dehydrogenases, affecting the flux of metabolites through these pathways . Additionally, diethyl aminoethylphosphonate can influence the levels of certain metabolites, such as amino acids and phosphonates .
Transport and Distribution
Within cells and tissues, diethyl aminoethylphosphonate is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, diethyl aminoethylphosphonate can accumulate in specific compartments, such as the cytoplasm or mitochondria . Its localization can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of diethyl aminoethylphosphonate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, diethyl aminoethylphosphonate can be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism . Its localization can also influence its ability to regulate gene expression and enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl aminoethylphosphonate typically involves the reaction of diethyl phosphite with an appropriate amine. One common method involves the reaction of diethyl phosphite with diethanolamine in the presence of anhydrous Lewis acid catalysts. This reaction proceeds through the formation of an intermediate oxazolidine, which then reacts with diethyl phosphite to yield diethyl aminoethylphosphonate .
Industrial Production Methods
For large-scale industrial production, the preparation method involves the depolymerization of paraformaldehyde, followed by the ring formation of formaldehyde and diethanolamine to prepare 3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then reacted with diethyl phosphite in the presence of anhydrous Lewis acid catalysts. The overall yield of this process is high, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the aminoethyl group.
Aminomethylenephosphonic acids: These compounds have a similar N-C-P molecular fragment but differ in their specific substituents.
Uniqueness
Diethyl (2-aminoethyl)phosphonate is unique due to its combination of the aminoethyl group and the phosphonate moiety. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds. Its stability, resistance to hydrolysis, and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-diethoxyphosphorylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAGHBASZWRMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369955 | |
| Record name | Diethyl aminoethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41468-36-4 | |
| Record name | Diethyl aminoethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2-aminoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)











